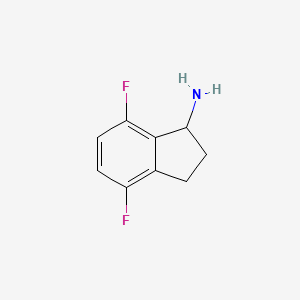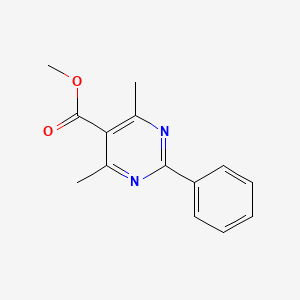
4,6-二甲基-2-苯基嘧啶-5-甲酸甲酯
描述
Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate, commonly referred to as MDPC, is a type of carboxylate compound that has been used in a variety of scientific research applications. MDPC is a synthetic compound that has been studied for its potential uses in drug development, biochemistry, and physiology. The compound has a wide range of applications due to its unique chemical and physical properties.
科学研究应用
抗菌活性
- Shastri 和 Post(2019 年)的一项研究描述了四氢-2-(羟亚氨基)-6-甲基/1,6-二甲基-4-苯基嘧啶-5-羧酸的制备。这些化合物表现出显着至中等的抗菌活性和有希望的抗真菌活性 (Shastri 和 Post,2019)。
有机合成中的酶催化
- Sobolev 等人(2002 年)研究了 1,4-二氢吡啶 3,5-二酯的衍生物在使用假丝酵母脂肪酶的酶促反应中的对映选择性。该研究突出了嘧啶衍生物在不对称合成中的潜力 (Sobolev 等人,2002)。
细胞毒活性与癌症研究
- Stolarczyk 等人(2018 年)的一项研究从 4-甲基-2-苯基-6-硫代嘧啶-5-甲酸乙酯合成了新型的 4-硫代嘧啶衍生物。对这些化合物进行了对各种癌细胞系的细胞毒性测试,为潜在的治疗应用提供了见解 (Stolarczyk 等人,2018)。
超分子化学中的配体开发
- Schubert 和 Eschbaumer(1999 年)利用 2,6-双(三甲基锡)吡啶制备吡啶基配体,包括所讨论的嘧啶化合物的衍生物,用于超分子化学中的应用 (Schubert 和 Eschbaumer,1999)。
结构和电子研究
- Hussain 等人(2020 年)对硫代嘧啶衍生物进行了详细的研究,包括结构、电子和非线性光学性质。这项研究对于理解这些化合物的电子特性和潜在的光电应用至关重要 (Hussain 等人,2020)。
光致发光和材料科学
- Jia 等人(2014 年)合成了发光的镧系元素-2-苯基嘧啶-羧酸盐骨架,证明了嘧啶衍生物在开发新型发光材料中的效用 (Jia 等人,2014)。
属性
IUPAC Name |
methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-12(14(17)18-3)10(2)16-13(15-9)11-7-5-4-6-8-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVNWBNIJKRQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730016 | |
| Record name | Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | |
CAS RN |
832090-45-6 | |
| Record name | Methyl 4,6-dimethyl-2-phenyl-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832090-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
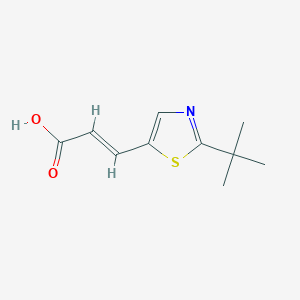
![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)
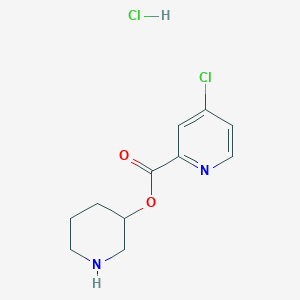
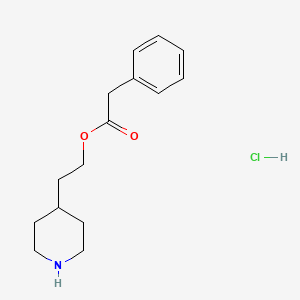
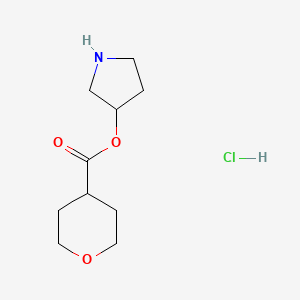
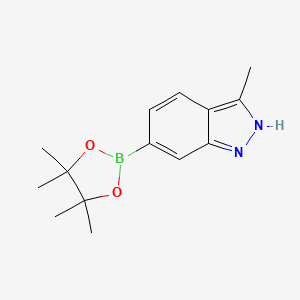


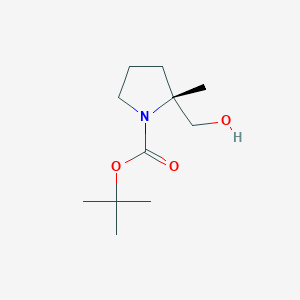
![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)
